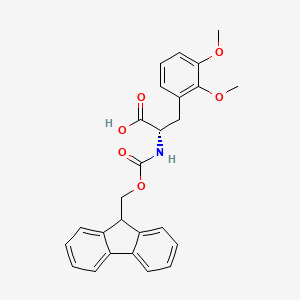

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

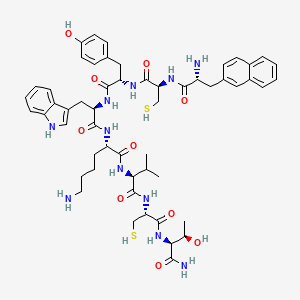

L'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque est un composé organique doté d'une structure unique qui comprend un groupe acétyle, un groupe hydroxyphényle et une portion d'acide aminopropanoïque.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque implique généralement l'acétylation de dérivés de la 4-hydroxyquinolin-2(1H)-one. Une méthode courante comprend l'acétylation directe à l'aide de chlorure d'acétyle en présence de pyridine ou d'acide acétique et d'acide polyphosphorique (PPA) comme catalyseur . Une autre approche implique l'ouverture de cycle des pyronoquinolones à l'aide d'hydroxyde de sodium suivie d'une décarboxylation spontanée .

Méthodes de production industrielle

Les méthodes de production industrielle de ce composé ne sont pas bien documentées dans la littérature. Cependant, les principes de la synthèse organique à grande échelle, tels que l'optimisation des conditions réactionnelles, l'utilisation de réactifs économiques et la garantie d'un rendement et d'une pureté élevés, seraient applicables.

Analyse Des Réactions Chimiques

Types de réactions

L'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque peut subir diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé en cétone ou en acide carboxylique.

Réduction : Le groupe acétyle peut être réduit en alcool.

Substitution : Le groupe amino peut participer à des réactions de substitution nucléophile.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont généralement utilisés.

Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés pour les réactions de substitution.

Principaux produits

Oxydation : Les produits peuvent inclure l'acide 3-(3-acétyl-4-oxophényl)-2-aminopropanoïque.

Réduction : Les produits peuvent inclure l'acide 3-(3-hydroxy-4-hydroxyphényl)-2-aminopropanoïque.

Substitution : Les produits dépendent du substituant introduit, tels que les dérivés alkylés ou acylés.

Applications de la recherche scientifique

L'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément constitutif en synthèse organique pour créer des molécules plus complexes.

Industrie : Utilisé dans le développement de nouveaux matériaux dotés de propriétés spécifiques, tels que les polymères et les revêtements.

Mécanisme d'action

Le mécanisme d'action de l'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque implique son interaction avec des cibles moléculaires spécifiques. Les groupes hydroxyle et amino peuvent former des liaisons hydrogène avec des enzymes ou des récepteurs, influençant ainsi leur activité. Le groupe acétyle peut subir des transformations métaboliques, conduisant à la formation de métabolites actifs qui exercent des effets biologiques .

Applications De Recherche Scientifique

3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of 3-(3-Acetyl-4-hydroxyphenyl)-2-aminopropanoic acid involves its interaction with specific molecular targets. The hydroxy and amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The acetyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparaison Avec Des Composés Similaires

Composés similaires

3-Acétylquinoléine : Partage le groupe acétyle, mais diffère par la structure du noyau.

4-Hydroxyquinolin-2(1H)-one : Structure similaire en termes de groupe hydroxyle et de noyau quinoléine, mais manque de portion d'acide aminopropanoïque.

3-(Bromoacétyl)coumarine : Contient un groupe bromoacétyle au lieu d'un groupe acétyle et un noyau de coumarine.

Unicité

L'acide 3-(3-acétyl-4-hydroxyphényl)-2-aminopropanoïque est unique en raison de sa combinaison de groupes fonctionnels, ce qui lui permet de participer à un large éventail de réactions chimiques et d'interagir avec diverses cibles biologiques. Cette polyvalence en fait un composé précieux dans la recherche et les applications industrielles.

Propriétés

IUPAC Name |

3-(3-acetyl-4-hydroxyphenyl)-2-aminopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-6(13)8-4-7(2-3-10(8)14)5-9(12)11(15)16/h2-4,9,14H,5,12H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORSWSUKHPLZDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CC(C(=O)O)N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethylbutan-2-yl)-6-[(3-fluorophenyl)methoxy]pyridine-3-carboxamide](/img/structure/B12285933.png)

![2-[2-(oxiran-2-yl)-1,2-bis(phenylmethoxy)ethyl]oxirane](/img/structure/B12285946.png)

![1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluorooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12285960.png)

![3,4,5-Trihydroxy-6-[[3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12285968.png)

![(13-acetyloxy-8-formyl-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl) tetradecanoate](/img/structure/B12285978.png)

![(3R,5R,8S,9S,10S,11S,13S,14S,17S)-17-[(1R)-1-hydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,11-diol](/img/structure/B12285993.png)